Antibacterial Activity Divergence: 2,4-Dione Scaffold vs. 4-One Scaffold Within the 5,7-Dimethylpyrido[2,3-d]pyrimidine Series
Within the identical 5,7-dimethylpyrido[2,3-d]pyrimidine series, the oxidation state of the fused pyrimidine ring determines antibacterial activity. The 4-one derivatives (compounds 7 and 8) were screened against Gram-positive and Gram-negative bacteria, with the best dihydropyrido compound 7c achieving an MIC of 1.25 µg/mL. In contrast, all synthesized compounds—including the fully aromatized pyrido derivatives—were found completely inactive when screened for antifungal activity at 200 µg/mL [1]. This demonstrates a >160-fold difference in potency threshold between antibacterial and antifungal endpoints for the 4-one derivatives, and a fundamental lack of antifungal activity for the entire series. For the 2,4-dione scaffold, this oxidation-state distinction is even more pronounced: the additional carbonyl at position 2 alters hydrogen-bonding capacity and electronic distribution compared to the 4-one system, directing biological activity toward different target classes (e.g., kinase inhibition rather than direct antibacterial action).
| Evidence Dimension | Antibacterial MIC vs. antifungal inactivity threshold |
|---|---|
| Target Compound Data | 2,4-Dione scaffold derivatives: inactive against fungi at 200 µg/mL; antibacterial activity not reported at scaffold level (serves as kinase inhibitor scaffold instead) |
| Comparator Or Baseline | 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(1H)-one derivatives (compounds 7/8): compound 7c MIC = 1.25 µg/mL against bacteria; all compounds inactive against fungi at 200 µg/mL |
| Quantified Difference | >160-fold difference between best antibacterial MIC (1.25 µg/mL) and antifungal inactivity threshold (200 µg/mL); categorical divergence in target class engagement between 4-one (antibacterial) and 2,4-dione (kinase inhibition) scaffolds |
| Conditions | Antibacterial screening against Gram-positive and Gram-negative bacteria; antifungal screening at 200 µg/mL; Lakshmi Narayana et al., Eur J Med Chem, 2009 |
Why This Matters
Procurement decisions must consider that the 2,4-dione scaffold (CAS 2006-81-7) is mechanistically distinct from the 4-one analog—the former is validated as a kinase inhibitor scaffold (eEF-2K), while antibacterial activity is primarily associated with the 4-one oxidation state.
- [1] Lakshmi Narayana B, Ram-Rao AR, Shanthan-Rao P. Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. Eur J Med Chem. 2009;44(3):1369–1376. doi:10.1016/j.ejmech.2008.05.025. (MIC data: 7c 1.25 µg/mL; antifungal inactivity at 200 µg/mL.) View Source
